(2-Methoxyphenyl)methanesulfonyl fluoride
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Overview
Description
(2-Methoxyphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO3S. It is a derivative of methanesulfonyl fluoride, where the methanesulfonyl group is attached to a 2-methoxyphenyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Major Products Formed
The major products formed from nucleophilic substitution reactions of this compound are the corresponding sulfonamides, sulfonates, and sulfonothioates .
Scientific Research Applications
(2-Methoxyphenyl)methanesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)methanesulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The specific molecular targets and pathways involved depend on the enzyme being studied .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler analog without the 2-methoxyphenyl group, known for its use as an acetylcholinesterase inhibitor.
(2-Methoxyphenyl)methanesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride, used in similar synthetic applications.
Uniqueness
(2-Methoxyphenyl)methanesulfonyl fluoride is unique due to the presence of both the methanesulfonyl and 2-methoxyphenyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and chemical biology .
Properties
IUPAC Name |
(2-methoxyphenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDLIAYZYMQNKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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